Cas no 57545-80-9 (Benzenamine,2,2'-[(1-methyl-1,2-ethanediyl)bis(thio)]bis-)

Benzenamine,2,2'-[(1-methyl-1,2-ethanediyl)bis(thio)]bis- structure
57545-80-9 structure
Product Name:Benzenamine,2,2'-[(1-methyl-1,2-ethanediyl)bis(thio)]bis-
CAS No:57545-80-9
MF:C15H18N2S2
MW:290.446820735931
CID:371474
PubChem ID:93708
Update Time:2025-04-19

Benzenamine,2,2'-[(1-methyl-1,2-ethanediyl)bis(thio)]bis- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,2,2'-[(1-methyl-1,2-ethanediyl)bis(thio)]bis-
    • 2,2'-[(1-methylethylene)bis(thio)]dianiline
    • 1,2-Bis(2-aminophenylthio)propane
    • 2,2'-((1-Methylethylene)bis(thio))dianiline
    • 2,2'-(propane-1,2-diyldisulfanediyl)dianiline
    • Benzenamine, 2,2'-((1-methyl-1,2-ethanediyl)bis(thio))bis-
    • Benzenamine, 2,2'-[(1-methyl-1,2-ethanediyl)bis(thio)]bis-
    • DTXSID70886232
    • SCHEMBL9597629
    • NS00053700
    • 2,2'-(propane-1,2-diylbis(sulfanediyl))dianiline
    • 2-[1-(2-Aminophenyl)sulfanylpropan-2-ylsulfanyl]aniline
    • EINECS 260-804-4
    • 57545-80-9
    • Inchi: 1S/C15H18N2S2/c1-11(19-15-9-5-3-7-13(15)17)10-18-14-8-4-2-6-12(14)16/h2-9,11H,10,16-17H2,1H3
    • InChI Key: JUNGPRNTMDWRKG-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1N)C(C)CSC1C=CC=CC=1N

Computed Properties

  • Exact Mass: 290.09134
  • Monoisotopic Mass: 290.091
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 103Ų

Experimental Properties

  • Density: 1.23
  • Boiling Point: 456.8°Cat760mmHg
  • Flash Point: 230°C
  • Refractive Index: 1.679
  • PSA: 52.04
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